molecular formula C13H20N2O2 B2354601 Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate CAS No. 1531715-73-7

Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate

Cat. No.: B2354601
CAS No.: 1531715-73-7
M. Wt: 236.315
InChI Key: WAGFDSCFRHRODC-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate: is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-6-11(7-10(9)8-14)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFDSCFRHRODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Tert-Butyl Chloroformate

In anhydrous ethyl acetate, 3-(aminomethyl)-4-methylaniline reacts with Boc-Cl in the presence of N-methylmorpholine (NMM) at 0–5°C. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. After 2–3 hours, the mixture is quenched with water, and the organic layer is washed with dilute hydrochloric acid and brine. Crystallization from hexane/ethyl acetate yields the pure carbamate with a reported efficiency of 93.1%.

Key Reaction Parameters:

  • Molar Ratio: 1:1.1 (amine:Boc-Cl)
  • Solvent: Anhydrous ethyl acetate
  • Base: N-methylmorpholine
  • Temperature: 0–5°C

Boc Protection Using Di-tert-Butyl Dicarbonate

Boc₂O offers an alternative pathway, particularly in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at reflux (66°C) for 4–6 hours, achieving an 85% yield after purification via silica gel chromatography. This method avoids HCl generation, reducing side reactions such as N-methylation or solvent decomposition.

Multi-Step Synthesis from Nitro Precursors

For substrates where direct Boc protection is challenging, a stepwise approach involving nitro reduction and subsequent acylation is employed.

Nitro Reduction and Amine Protection

3-Nitro-4-methylbenzaldehyde is converted to 3-nitro-4-methylbenzylamine via reductive amination using sodium cyanoborohydride. Catalytic hydrogenation (H₂, Pd/C) then reduces the nitro group to an amine, yielding 3-(aminomethyl)-4-methylaniline. The aromatic amine is protected with Boc-Cl under conditions analogous to Section 1.1.

Advantages:

  • Avoids selectivity issues between aromatic and aliphatic amines.
  • Enables orthogonal protection strategies for complex derivatives.

Phase-Transfer Catalysis for Scalable Synthesis

Industrial-scale production often employs phase-transfer catalysis (PTC) to enhance reaction efficiency. In a biphasic system (ethyl acetate/water), 3-(aminomethyl)-4-methylaniline reacts with Boc-Cl in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide. The PTC facilitates interfacial reactions, reducing reaction times to 1–2 hours and improving yields to 95%.

Optimization Insights:

  • Catalyst Loading: 0.025–0.2 equivalents of TBAB relative to the amine.
  • Temperature: 5–20°C to minimize hydrolysis of Boc-Cl.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Reagents/Conditions Yield (%) Scalability Purification Technique
Direct Boc-Cl Boc-Cl, NMM, ethyl acetate, 0–5°C 93.1 High Crystallization
Boc₂O/DMAP Boc₂O, DMAP, THF, reflux 85 Moderate Column chromatography
PTC Alkylation Boc-Cl, TBAB, KOH, ethyl acetate/water 95 Industrial Extraction/crystallization

Mechanistic Considerations and Side Reactions

Competing Reactions

  • N-Methylation: Occurs when excess Boc-Cl reacts with the aliphatic aminomethyl group. Mitigated by using stoichiometric Boc-Cl and low temperatures.
  • Solvent Hydrolysis: Boc-Cl is prone to hydrolysis in aqueous media. Anhydrous conditions and rapid workup minimize this side reaction.

Role of Base

N-methylmorpholine and triethylamine (TEA) are preferred over stronger bases (e.g., NaOH) to prevent deprotonation of the aliphatic amine, which could lead to over-acylation.

Industrial Production and Process Optimization

Large-scale synthesis employs continuous-flow reactors to maintain precise temperature control (0–10°C) and automate reagent addition. Post-reaction, the crude product is purified via wiped-film evaporation to remove high-boiling-point impurities, achieving >99% purity.

Cost-Efficiency Metrics:

  • Solvent Recovery: Ethyl acetate is distilled and reused, reducing waste.
  • Catalyst Recycling: TBAB is recovered via aqueous extraction and reused for subsequent batches.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is investigated for its potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

  • Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
  • Tert-butyl N-[3-(aminomethyl)phenyl]carbamate
  • Tert-butyl N-[3-(aminomethyl)-4-chlorophenyl]carbamate

Comparison: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is unique due to the presence of the methyl group at the 4-position of the phenyl ring. This structural feature can influence its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Biological Activity

Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and its role as a model compound for studying enzyme interactions and biochemical pathways. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 236.31 g/mol. The compound features a tert-butyl group, an aminomethyl group, and a phenyl ring, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The compound is particularly noted for its role in:

  • Enzyme Interactions : It serves as a model compound for studying enzyme kinetics and protein modifications, providing insights into how similar compounds might affect biological systems.
  • Protein Modifications : The carbamate moiety allows for potential modifications in protein structure, which can influence protein function and stability.

Antitumor Activity

Emerging studies suggest that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that similar carbamates have shown efficacy in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Some studies have also indicated that this compound may possess antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Pharmacological Applications

This compound has been investigated for its potential applications in medicinal chemistry:

  • Therapeutic Development : It is being explored as a lead compound for designing new pharmaceuticals aimed at treating various diseases due to its favorable interaction profiles with biological targets .
  • Drug Design : Its structure provides a basis for the development of derivatives with enhanced potency and selectivity against specific targets.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound analogs, assessing their biological activities through various assays. Key findings include:

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the methylamino group can significantly alter the compound's activity profile, indicating the importance of structural features in determining biological effects.
  • Efficacy Against Cancer Cell Lines : In vitro studies demonstrate that certain analogs exhibit increased cytotoxicity against specific cancer types compared to the parent compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
Tert-butyl (3-(aminomethyl)phenyl)carbamate72207230Lacks methyl group on nitrogen; different activity profile
Tert-butyl (3-(methylamino)phenyl)carbamate1134328-09-8Similar structure but different substituents; varied reactivity
Tert-butyl N-(3-(dimethylaminomethyl)phenyl)carbamate1508477-85-7Contains dimethyl instead of methyl; altered biological properties

This table highlights how slight variations in structure can lead to significant differences in biological activity, underscoring the importance of chemical modifications in drug design.

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or carbamate protection strategies. A common method involves reacting tert-butyl carbamate with a substituted benzyl chloride (e.g., 3-(aminomethyl)-4-methylbenzyl chloride) under basic conditions (e.g., sodium hydroxide or triethylamine) in solvents like dichloromethane or tetrahydrofuran . Yield optimization requires precise control of temperature (often room temperature to 50°C), stoichiometric ratios, and purification via recrystallization or chromatography .

Q. How is this compound characterized to confirm structural integrity?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify tert-butyl, carbamate, and phenyl group signals. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity (>95% typical for research-grade material) .

Q. What are the primary functional groups in this compound, and how do they dictate reactivity?

Key groups include:

  • tert-butyl carbamate : Provides steric protection for amines, enhancing stability during synthetic steps.
  • Aminomethyl group (-CH₂NH₂) : Participates in nucleophilic reactions (e.g., alkylation, acylation).
  • 4-methylphenyl group : Influences electronic properties (electron-donating methyl) and solubility .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining enantiomeric purity?

Continuous flow reactors improve reproducibility and scalability by ensuring consistent mixing and temperature control. Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) may be required if stereocenters are introduced during synthesis. Industrial-scale purification often employs simulated moving bed (SMB) chromatography .

Q. What strategies mitigate competing side reactions during functionalization of the aminomethyl group?

Protecting the amine with acid-labile groups (e.g., Boc) prior to reactions prevents undesired nucleophilic attacks. Solvent selection (e.g., DMF for polar aprotic conditions) and low temperatures (0–5°C) reduce side product formation. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

The aminomethyl group enables covalent or hydrogen-bonding interactions with enzymes (e.g., proteases) or receptors. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities. In vitro assays (e.g., enzyme inhibition kinetics) validate activity, while metabolomics identifies downstream effects .

Q. What analytical approaches resolve contradictions in reported biological activity data?

Discrepancies often arise from impurity profiles or assay conditions. Orthogonal validation via:

  • Dose-response curves : Confirm potency (IC₅₀/EC₅₀).
  • Structure-activity relationship (SAR) studies : Compare analogs to isolate functional group contributions.
  • High-content screening : Assess cytotoxicity to rule off-target effects .

Q. How do electronic and steric effects of the 4-methylphenyl group influence reactivity in cross-coupling reactions?

The methyl group enhances electron density at the phenyl ring, accelerating electrophilic aromatic substitution. Steric hindrance at the 3-position (aminomethyl) directs coupling (e.g., Suzuki-Miyaura) to the 5-position. X-ray crystallography or Hammett σ values quantify these effects .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature, pH) .
  • Biological Assays : Pair in vitro data with in silico predictions (e.g., SwissADME for pharmacokinetics) .
  • Data Reproducibility : Report detailed synthetic protocols, including batch-specific impurities (HPLC traces) .

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